The compound (1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine, also referred to as 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-amine, is a chiral amine that features a bicyclo[4.2.0]octatriene moiety. This compound is primarily recognized for its role as a synthetic intermediate in the production of Ivabradine, a pharmaceutical agent used to manage heart rate in patients with chronic heart failure and stable angina .
In chemical classification, this compound falls under the category of amines, specifically tertiary amines due to the presence of three organic substituents attached to the nitrogen atom. Its structural complexity places it within the realm of organic compounds with significant pharmacological relevance.
The synthesis of (1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine typically involves the following steps:
The synthesis may involve enzymatic methods for certain steps, enhancing selectivity and yield . The use of specific catalysts and reaction conditions (temperature, pressure) can significantly influence the efficiency and outcome of the synthesis.
The molecular structure of (1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine is characterized by its bicyclic framework which contributes to its unique properties and reactivity.
The primary chemical reactions involving this compound are focused on its transformation into Ivabradine. Key reactions include:
These reactions are typically conducted under controlled conditions to ensure high yields and purity of the final products.
As a precursor to Ivabradine, (1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine does not exhibit an independent mechanism of action but plays a vital role in synthesizing Ivabradine which inhibits the f-channel current in cardiac sinoatrial nodes, effectively reducing heart rate.
This mechanism is particularly significant in treating conditions like chronic heart failure where heart rate control is essential for patient management .
Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are commonly used for characterization and purity assessment during synthesis.
The primary application of (1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine lies in its role as an intermediate in the synthesis of Ivabradine. Its significance extends into medicinal chemistry where it contributes to developing therapeutic agents aimed at cardiovascular diseases.
This compound exemplifies how complex organic molecules can serve critical functions in pharmaceutical development and highlights ongoing research into optimizing synthetic routes for better efficacy and safety profiles in drug formulations .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0